What is the chemical structure of 4-Bromo-6-phenyldibenzo[b,d]thiophene
What is the chemical structure of 4-Bromo-6-phenyldibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-6-phenyldibenzo[b,d]thiophene, a heterocyclic compound of significant interest in the fields of organic electronics and medicinal chemistry. This document delves into its chemical structure, a plausible and mechanistically sound synthetic pathway, its physicochemical properties, and its current and potential applications.
Introduction: The Significance of the Dibenzothiophene Core
The dibenzo[b,d]thiophene scaffold is a privileged structure in both materials science and drug discovery. Its rigid, planar, and electron-rich nature makes it an excellent building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[1]. The sulfur atom in the thiophene ring facilitates charge transport, and the extended π-conjugated system allows for the tuning of electronic and photophysical properties[1]. In the realm of medicinal chemistry, thiophene and its fused derivatives are recognized as important pharmacophores, appearing in a number of FDA-approved drugs[2]. The structural rigidity and potential for diverse functionalization make dibenzothiophenes attractive candidates for the development of novel therapeutic agents.
The subject of this guide, 4-Bromo-6-phenyldibenzo[b,d]thiophene, combines the robust dibenzothiophene core with strategic substitutions that unlock further potential for chemical modification and fine-tuning of its properties. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the phenyl group can influence the molecule's steric and electronic characteristics.
Chemical Structure and Properties
4-Bromo-6-phenyldibenzo[b,d]thiophene is a tricyclic aromatic compound with a central thiophene ring fused to two benzene rings. A bromine atom is substituted at the 4-position, and a phenyl group is attached at the 6-position.
Structural Elucidation
The definitive structure of 4-Bromo-6-phenyldibenzo[b,d]thiophene is confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.
-
Crystallography: Single-crystal X-ray diffraction would provide the most precise information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and the dihedral angle between the phenyl ring and the dibenzothiophene plane. This information is critical for understanding the solid-state packing and its influence on material properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-6-phenyldibenzo[b,d]thiophene is presented in the table below.
| Property | Value | Source |
| CAS Number | 1415844-67-5 | [3][4] |
| Molecular Formula | C₁₈H₁₁BrS | [4] |
| Molecular Weight | 339.26 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | - |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and THF | - |
Synthesis of 4-Bromo-6-phenyldibenzo[b,d]thiophene: A Mechanistic Approach
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-6-phenyldibenzo[b,d]thiophene is not publicly available, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions. The most logical approach involves a selective mono-arylation of 4,6-dibromodibenzo[b,d]thiophene via a Suzuki coupling reaction.
The causality behind this experimental choice lies in the versatility and functional group tolerance of the Suzuki coupling, a Nobel Prize-winning reaction developed by Akira Suzuki[6]. This palladium-catalyzed cross-coupling of an organohalide with a boronic acid is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.
Proposed Synthetic Workflow
The proposed synthesis can be envisioned as a two-step process starting from the commercially available 4,6-dibromodibenzo[b,d]thiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. 4-Bromo-6-phenyldibenzo[b,d]thiophene | 1415844-67-5 [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
